molecular formula C14H20BrNO2 B2577259 4-bromo-N-(3-hydroxy-4,4-dimethylpentyl)benzamide CAS No. 1396843-34-7

4-bromo-N-(3-hydroxy-4,4-dimethylpentyl)benzamide

Cat. No.: B2577259
CAS No.: 1396843-34-7
M. Wt: 314.223
InChI Key: XEJAPDTUCRRGSS-UHFFFAOYSA-N
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Description

4-bromo-N-(3-hydroxy-4,4-dimethylpentyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 4-position of the benzamide ring and a hydroxy-dimethylpentyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3-hydroxy-4,4-dimethylpentyl)benzamide typically involves the following steps:

    Bromination: The starting material, benzamide, undergoes bromination at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Amidation: The brominated benzamide is then reacted with 3-hydroxy-4,4-dimethylpentylamine under appropriate conditions to form the desired product. This step may require the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3-hydroxy-4,4-dimethylpentyl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium).

    Oxidation: Oxidizing agents (e.g., PCC, Jones reagent), solvents (e.g., dichloromethane).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).

Major Products

    Substitution: Various substituted benzamides.

    Oxidation: Corresponding carbonyl compounds.

    Reduction: Corresponding amines.

Scientific Research Applications

4-bromo-N-(3-hydroxy-4,4-dimethylpentyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-hydroxy-4,4-dimethylpentyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2-hydroxy-1,1-dimethylethyl)benzamide
  • 4-bromo-N-(4-hydroxyphenyl)benzamide
  • 2-bromo-N-(4-hydroxyphenyl)-N-methylbenzamide

Uniqueness

4-bromo-N-(3-hydroxy-4,4-dimethylpentyl)benzamide is unique due to the presence of the 3-hydroxy-4,4-dimethylpentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding interactions, and overall biological activity compared to similar compounds.

Properties

IUPAC Name

4-bromo-N-(3-hydroxy-4,4-dimethylpentyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c1-14(2,3)12(17)8-9-16-13(18)10-4-6-11(15)7-5-10/h4-7,12,17H,8-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJAPDTUCRRGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)C1=CC=C(C=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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